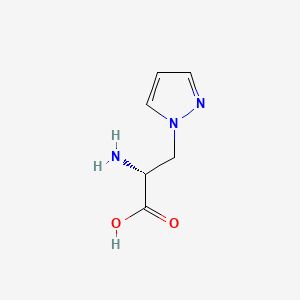

(R)-2-Amino-3-pyrazol-1-YL-propionic acid

Descripción general

Descripción

®-2-Amino-3-pyrazol-1-YL-propionic acid is an organic compound that features both an amino group and a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-pyrazol-1-YL-propionic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.

Formation of the Propionic Acid Moiety: The propionic acid group can be introduced through various methods, including the reaction of the pyrazole derivative with a halogenated propionic acid or through a Grignard reaction followed by oxidation.

Industrial Production Methods: Industrial production of ®-2-Amino-3-pyrazol-1-YL-propionic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: ®-2-Amino-3-pyrazol-1-YL-propionic acid can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Ammonia, amine derivatives, halogenated compounds.

Major Products Formed:

Oxidation Products: Oxo derivatives of ®-2-Amino-3-pyrazol-1-YL-propionic acid.

Reduction Products: Reduced forms of the compound with altered functional groups.

Substitution Products: Compounds with different substituents replacing the amino group.

Aplicaciones Científicas De Investigación

®-2-Amino-3-pyrazol-1-YL-propionic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of ®-2-Amino-3-pyrazol-1-YL-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

(S)-2-Amino-3-pyrazol-1-YL-propionic acid: The enantiomer of the compound, which may have different biological activities and properties.

2-Amino-3-pyrazol-1-YL-acetic acid: A structurally similar compound with a different side chain.

2-Amino-3-pyrazol-1-YL-butyric acid: Another analog with a longer side chain.

Uniqueness: ®-2-Amino-3-pyrazol-1-YL-propionic acid is unique due to its specific stereochemistry and the presence of both an amino group and a pyrazole ring. This combination of features makes it a valuable compound for various research and industrial applications.

Actividad Biológica

(R)-2-Amino-3-pyrazol-1-YL-propionic acid, also known as beta-(pyrazole-1-yl)-L-alanine, is a non-proteinogenic amino acid that has garnered attention for its potential biological activities. This compound is being explored for its roles in various biochemical pathways, therapeutic applications, and its interactions with cellular targets. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

This compound has the following chemical characteristics:

- Chemical Formula : C6H9N3O2

- Molecular Weight : 155.1546 g/mol

- IUPAC Name : 2-amino-3-(1H-pyrazol-1-yl)propanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or activator within various biochemical pathways. The compound's role in modulating physiological responses can vary based on the context of its application in research or clinical settings.

1. Antitumor Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that certain pyrazole derivatives showed inhibitory effects against cancer cell lines such as HCT-116 and HeLa, suggesting potential applications in cancer therapy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7a | HCT-116 | 0.13 | Apoptosis induction |

| 7g | HeLa | 0.12 | Cell cycle arrest |

2. Anti-inflammatory Effects

Pyrazole compounds have also been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, which may provide therapeutic benefits in inflammatory diseases .

3. Antimicrobial Activity

Some studies have reported that pyrazole derivatives possess antimicrobial properties. For instance, specific derivatives have shown activity against various bacterial strains, indicating their potential use as antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study focusing on the synthesis and evaluation of pyrazole derivatives, this compound was tested for its anticancer efficacy against HER2-overexpressing gastric cancer cells. The results demonstrated a significant reduction in cell viability, supporting the compound's role as a potential anticancer agent .

Case Study 2: Synergistic Effects with Doxorubicin

Another investigation explored the synergistic effects of combining pyrazole derivatives with doxorubicin in breast cancer models. The combination treatment showed enhanced cytotoxicity compared to doxorubicin alone, highlighting the potential for this compound in combination therapies .

Propiedades

IUPAC Name |

(2R)-2-amino-3-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGOPELHGLPKLL-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906398 | |

| Record name | (R)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149655-71-0 | |

| Record name | (R)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.